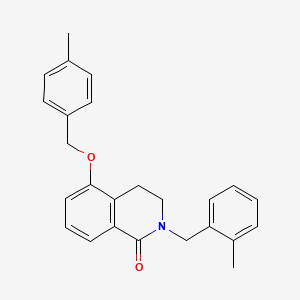

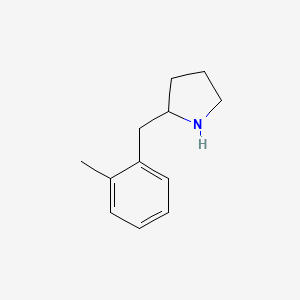

2-(2-methylbenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of isoquinoline, which is a heterocyclic aromatic organic compound. It has a two-ring structure with a benzene ring fused to a pyridine at two adjacent carbon atoms. Commonly, isoquinolines are used in the preparation of other compounds such as pharmaceuticals and agrochemicals .

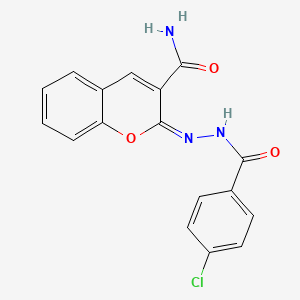

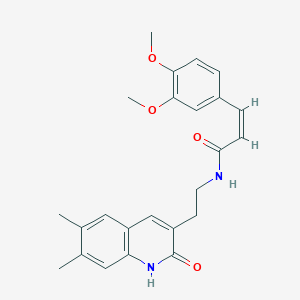

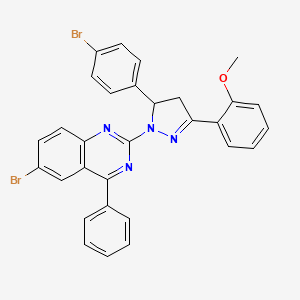

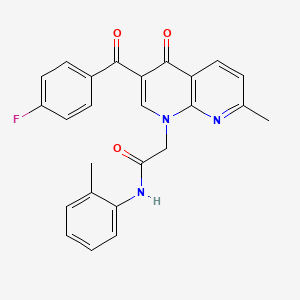

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an isoquinoline backbone, with two methylbenzyl groups attached at the 2 and 5 positions of the isoquinoline ring. One of these methylbenzyl groups is further substituted with an oxy group .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .Scientific Research Applications

Synthesis and Structural Analysis

This compound is part of the broader family of dihydroisoquinolines, which are notable for their diverse applications in synthetic organic chemistry. For example, the reaction of certain dihydroisoquinolines with alkyllithium leads to various addition products, illustrating the reactivity of these compounds in synthetic pathways (Orito et al., 2000). Furthermore, CuI-catalyzed coupling of beta-keto esters with 2-halobenzylamines has been explored for the synthesis of substituted isoquinolines, highlighting innovative methods for assembling these complex structures (Wang et al., 2008).

Photochemical Syntheses

Photochemical methods have also been utilized for the synthesis of tetrahydroisoquinoline derivatives, demonstrating the versatility of photochemical reactions in constructing these molecules from simple precursors (Ikeda et al., 1977). Such techniques offer alternative pathways for the synthesis of complex isoquinoline derivatives.

Enantiodivergent Syntheses

Enantiodivergent synthesis using chiral auxiliaries has been applied to generate different enantiomers of isoquinoline alkaloids, showcasing the importance of stereochemical control in the synthesis of these compounds (Ziółkowski et al., 1999). This approach allows for the targeted production of specific enantiomers, which can have distinct biological activities.

Biological Activities

Isoquinolines, including those related to the compound , have been studied for various biological activities. For instance, some derivatives have shown antimicrobial properties, indicating potential applications in the development of new antimicrobial agents (Saravanan et al., 2015). Additionally, the synthesis and cytotoxic activities of certain isoquinoline derivatives have been explored, suggesting their potential use in cancer research (Bu et al., 2001).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-18-10-12-20(13-11-18)17-28-24-9-5-8-23-22(24)14-15-26(25(23)27)16-21-7-4-3-6-19(21)2/h3-13H,14-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDJVCYGYHJEPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2357521.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2357522.png)

![N-(benzo[d]thiazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2357524.png)

![2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2357536.png)

![Tert-butyl 4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2357537.png)